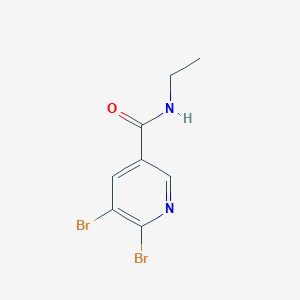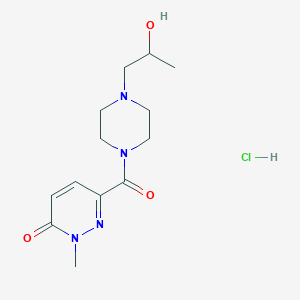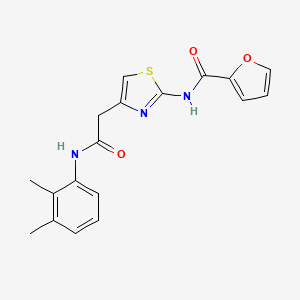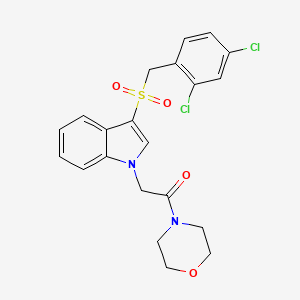
1-(Thiophen-2-ylsulfonyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(Thiophen-2-ylsulfonyl)piperidin-4-ol is a derivative of piperidine, which is a six-membered heterocyclic amine with a wide range of applications in organic synthesis and pharmaceuticals. The thiophen-2-ylsulfonyl group attached to the piperidine ring suggests potential for increased reactivity and interaction with various biological targets.
Synthesis Analysis
The synthesis of related piperidine derivatives has been described in several studies. For instance, the synthesis of N-substituted derivatives of piperidine compounds involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by a series of steps leading to the target compounds . Similarly, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved by condensation of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride . These methods provide a basis for the synthesis of 1-(Thiophen-2-ylsulfonyl)piperidin-4-ol, which would likely involve a similar sulfonylation reaction using a thiophene-based sulfonyl chloride.
Molecular Structure Analysis
X-ray crystallography has been used to determine the structure of similar sulfonyl piperidine derivatives. The crystallographic data reveal that these compounds typically crystallize in a monoclinic space group, with the piperidine ring adopting a chair conformation . The geometry around the sulfur atom is often distorted from a regular tetrahedron, indicating potential for interesting electronic properties and reactivity.
Chemical Reactions Analysis
Piperidine derivatives are known to participate in a variety of chemical reactions. For example, the reaction of piperidinium dithiocarboxylates with arsine derivatives leads to the formation of thioacylsulfanylarsines, showcasing the nucleophilic character of piperidine derivatives . Additionally, piperidine has been used as a catalyst in the synthesis of chromeno[4,3-d]pyrimidin-5-one derivatives, demonstrating its versatility in catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by the substituents attached to the nitrogen atom and the rest of the molecule. Spectroscopic techniques such as NMR and IR are commonly used to characterize these compounds . The presence of the sulfonyl group can significantly affect the compound's polarity, solubility, and reactivity. Computational studies on similar compounds indicate suitable physicochemical properties and drug-likeliness features, suggesting good oral bioavailability .
Applications De Recherche Scientifique
Anti-Cancer Activity
- Novel 1,2-Dihydropyridines, Thiophenes, and Thiazole Derivatives : Some novel compounds, including thiophene derivatives, showed significant in-vitro anticancer activity against the human breast cancer cell line (MCF7) (Al-Said et al., 2011).
- Antiproliferative Study of Quinoline Analogues : Novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives exhibited significant growth inhibition of various human cancer cell lines (Harishkumar et al., 2018).
Anti-Inflammatory and Antioxidant Agents
- Thiosemicarbazone-Based Agents : New thiosemicarbazones incorporated into a diaryl ether framework demonstrated potent in vitro and in vivo anti-inflammatory and antioxidant activities (Altıntop et al., 2022).
Antimicrobial Activity
- N-Substituted Derivatives of 1,3,4-Oxadiazole : These compounds exhibited moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
- Synthesis of Thiophenes with Antimicrobial Properties : A variety of thiophene derivatives displayed promising antimicrobial activities (Ramalingam & Sarvanan, 2020).
Molecular Docking and Structural Studies
- Isatin Sulfonamide Derivatives : Molecular docking studies of these compounds suggested potential for hepatocellular carcinoma treatment (Eldeeb et al., 2022).
- Structural Analysis of Piperidinyl Derivatives : Detailed structural and electronic properties of several anticonvulsant compounds, including piperidin-4-ol derivatives, were analyzed (Georges et al., 1989).
Synthesis and Chemical Properties
- Synthesis of α-Aminophosphonates : Novel piperidinyl-containing α-aminophosphonates were synthesized and showed insecticidal activities (Jiang et al., 2013).
- Synthesis of Oxadiazole Hybrids : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents (Rehman et al., 2018).
Safety And Hazards
The safety information available indicates that “1-(Thiophen-2-ylsulfonyl)piperidin-4-ol” has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
1-thiophen-2-ylsulfonylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S2/c11-8-3-5-10(6-4-8)15(12,13)9-2-1-7-14-9/h1-2,7-8,11H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNUHSUHPUESAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-ylsulfonyl)piperidin-4-ol | |
CAS RN |
913479-58-0 |
Source


|
| Record name | 1-(thiophen-2-ylsulfonyl)piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2510752.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2510754.png)

![(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2510759.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2510760.png)

![1-(4-ethylphenyl)-5-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2510763.png)



![1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2510771.png)
![4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2510772.png)
![N-(1-cyanobutyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2510773.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2510775.png)